molecular formula C10H15F6N6OP B1672947 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate CAS No. 148893-10-1

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Cat. No.: B1672947
CAS No.: 148893-10-1
M. Wt: 380.23 g/mol
InChI Key: JNWBBCNCSMBKNE-UHFFFAOYSA-N
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Description

Hexafluorophosphate azabenzotriazole tetramethyl uronium (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a reagent widely used in peptide coupling chemistry. It facilitates the formation of peptide bonds by generating an active ester from a carboxylic acid. This compound is known for its stability, solubility in organic solvents, and efficient coupling properties .

Mechanism of Action

Target of Action

HATU is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The role of HATU is to facilitate the formation of peptide bonds, which link individual amino acids together into a complete peptide .

Mode of Action

HATU works by activating the carboxyl group of an amino acid or peptide, making it more susceptible to attack by an amino group . This activation allows for the formation of a peptide bond, linking two amino acids or peptides together. The process is efficient and helps to reduce the loss of chiral integrity .

Biochemical Pathways

The primary biochemical pathway involved in HATU’s mechanism of action is peptide synthesis . In this pathway, individual amino acids are linked together by peptide bonds to form a complete peptide or protein. HATU facilitates this process by activating the carboxyl group of an amino acid or peptide, allowing it to more readily form a peptide bond with another amino acid or peptide .

Result of Action

The result of HATU’s action is the efficient and accurate synthesis of peptides. By facilitating the formation of peptide bonds, HATU allows for the creation of peptides with a high degree of chiral integrity . This is crucial in the synthesis of biologically active peptides and proteins, which often require a specific three-dimensional structure to function properly.

Action Environment

The efficacy and stability of HATU are influenced by several environmental factors. It is soluble in acetonitrile but insoluble in water . It is also sensitive to moisture and incompatible with oxidizing agents and highly acidic or alkaline materials . Therefore, peptide synthesis using HATU should be carried out under controlled conditions, typically in an anhydrous organic solvent and under an inert atmosphere .

Preparation Methods

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylchloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves the following steps:

    Reaction of HOAt with TCFH: This step forms the uronium salt.

    Basic Conditions: The reaction is carried out under basic conditions to facilitate the formation of this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is primarily used in amine acylation reactions, particularly in peptide synthesis . The typical reaction mechanism involves two steps:

Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is often compared with other peptide coupling reagents such as:

This compound is unique due to its high coupling efficiency, minimal racemization, and versatility in various synthetic applications .

Biological Activity

2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, commonly referred to as HATU, is a widely utilized coupling reagent in peptide synthesis. Its biological activity is primarily associated with its role in facilitating peptide bond formation and enhancing the efficiency of various biochemical reactions. This article explores the biological activity of HATU, including its mechanisms of action, applications in research, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 148893-10-1
  • Molecular Formula : C10H15F6N6O.P
  • Molecular Weight : 380.24 g/mol

Structure

The structure of HATU features a uronium moiety that plays a critical role in its reactivity as a coupling agent. The presence of the 7-aza-benzotriazole group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

HATU functions as a coupling reagent by activating carboxylic acids to form O-acylurea intermediates. This activation facilitates the nucleophilic attack by amines, leading to the formation of peptide bonds. The efficiency of HATU in this process minimizes racemization and preserves the chiral integrity of amino acids during synthesis .

Applications in Peptide Synthesis

HATU is extensively used in both solid-phase and solution-phase peptide synthesis due to its high coupling efficiency and low side reactions. It has been shown to significantly improve reaction yields compared to other coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

Table 1: Comparison of Coupling Reagents

Coupling ReagentYield ImprovementRacemization RiskSolubility
HATUHighLowExcellent
DCCModerateModeratePoor
EDCModerateHighGood

Cellular Effects and Research Applications

In addition to its role in peptide synthesis, HATU has been utilized in diverse research applications including:

  • siRNA Conjugation : Facilitates the conjugation of small interfering RNA molecules with carboxylic acids, enhancing their delivery and efficacy in gene silencing.
  • Medicinal Chemistry : Used in the synthesis of peptide-drug conjugates, which combine therapeutic peptides with drugs to improve targeting and effectiveness against diseases .
  • Biochemical Studies : Employed in synthesizing complex peptides for studying protein interactions and functions .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using HATU for synthesizing neuropeptides resulted in higher yields compared to traditional methods. The researchers noted that HATU's ability to activate carboxylic acids efficiently led to a significant reduction in reaction time while maintaining high purity levels .

Case Study 2: siRNA Applications

In another investigation, HATU was utilized for conjugating siRNA with targeting ligands. The resulting constructs exhibited enhanced cellular uptake and gene silencing capabilities compared to non-conjugated siRNA, highlighting HATU's versatility beyond just peptide synthesis.

Properties

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWBBCNCSMBKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N6OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026946
Record name Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200731-31-3
Record name Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reactant of Route 3
Reactant of Route 3
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reactant of Route 4
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reactant of Route 5
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reactant of Route 6
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

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